2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid
Description
Properties
IUPAC Name |
2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5/c18-14-8-22-13-6-5-9(7-12(13)17-14)15(19)10-3-1-2-4-11(10)16(20)21/h1-7H,8H2,(H,17,18)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGWDOSSOOODIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364945 | |
| Record name | 2-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26513-80-4 | |
| Record name | 2-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid typically involves the formation of the oxazine ring through a cyclization reaction. One common method involves the reaction of salicylaldehyde with an amine and formaldehyde, followed by cyclization to form the oxazine ring . The reaction conditions often include the use of a solvent such as methanol and a catalyst like methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow chemistry techniques, which allow for the efficient and scalable synthesis of benzoxazine derivatives. These methods can achieve high yields and purity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazine ring to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazine derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as an anti-cancer agent. Research indicates that derivatives of benzoxazine compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Studies :
- A study demonstrated that benzoxazine derivatives could inhibit the growth of breast cancer cells, suggesting that modifications to the benzoxazine structure can enhance its therapeutic efficacy .
Antimicrobial Activity
Benzoxazine derivatives have been investigated for their antimicrobial properties. The compound's structure allows it to interact with bacterial cell membranes, leading to disruption and cell death.
Case Studies :
- Research has shown that certain derivatives possess significant activity against Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .
Polymer Chemistry
The compound can be utilized in synthesizing advanced polymers due to its ability to undergo polymerization reactions. Benzoxazines are known for their thermal stability and mechanical strength.
Applications :
- Used in the production of thermosetting resins and coatings, which are valuable in electronics and automotive industries due to their durability and resistance to heat .
Mechanism of Action
The mechanism of action of 2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in these interactions often include the formation of stable complexes between the compound and the enzyme .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
| Compound Name | Substituents/Functional Groups | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Activities | References |
|---|---|---|---|---|---|
| Methyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-6-carboxylate | Carboxylate ester at position 6 | C₁₁H₁₁NO₄ | 221.21 | Enhanced lipophilicity; used in synthetic intermediates | |
| 2-(6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid | Chloro at position 6; acetic acid at position 3 | C₁₀H₁₀ClNO₃ | 227.65 | Enzyme inhibition (e.g., COX-2); improved metabolic stability due to chloro substitution | |
| Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | Ethyl ester at position 6 | C₁₁H₁₁NO₄ | 221.21 | Intermediate for boronic acid derivatives; used in Suzuki-Miyaura coupling | |
| 2-{[2-Oxo-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethyl]sulfanyl}benzoic acid | Sulfanyl bridge linking benzoic acid and oxazine | C₁₈H₁₅NO₅S | 357.38 | Enhanced hydrogen bonding capacity; explored in antimicrobial agents | |
| 3-Oxo-4-phenyl-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile | Phenyl at position 4; nitrile at position 7 | C₁₅H₁₀N₂OS | 278.32 | Anticancer and neuroprotective activities; thiazine core increases π-π stacking interactions |
Biological Activity
The compound 2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid is part of the benzoxazine family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 273.25 g/mol. The structure features a benzoxazine core which is known for its reactivity and interaction with various biological targets.
Mechanisms of Biological Activity
Benzoxazine derivatives have shown a range of biological activities including:
- Anticancer Activity : Several studies indicate that benzoxazines can inhibit key enzymes involved in cancer progression. For instance, compounds targeting Glycogen Synthase Kinase 3β (GSK-3β) have demonstrated potential as anticancer agents by modulating cell signaling pathways associated with tumor growth and survival .
- Antimicrobial Properties : Benzoxazines have shown efficacy against various microbial strains. Their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways makes them promising candidates for developing new antibiotics .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, which can be beneficial in treating chronic inflammatory diseases .
Table 1: Summary of Biological Activities
Case Study: GSK-3β Inhibition
A notable study focused on the inhibition of GSK-3β by a benzoxazine derivative, identified as F389-0663. This compound exhibited an IC50 value of 1.6 μM in cell-based assays involving neuroblastoma cells. The treatment led to increased phosphorylation levels of GSK-3β at Ser9, indicating effective inhibition . This finding underscores the potential of benzoxazines in cancer therapeutics.
Cytotoxicity Studies
Another research effort evaluated the cytotoxic effects of synthesized benzoxazole derivatives against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The presence of specific functional groups significantly enhanced cytotoxic activity, suggesting that structural modifications can optimize therapeutic effects .
Q & A
Q. What are the common synthetic routes for 2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid and its derivatives?
- Methodological Answer : The synthesis typically involves multi-step protocols, including esterification , etherification , reductive cyclization , and nitration/hydrolysis (for nitro-substituted derivatives). For example, 7-nitro and 8-nitro derivatives are synthesized from 4-hydroxy-3-nitrobenzoic acid via sequential esterification, etherification with chloroacetyl chloride, and reductive cyclization using Fe/NH₄Cl . Advanced derivatives may employ Suzuki cross-coupling to introduce aryl substituents (e.g., 6-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide derivatives) .
Q. Which spectroscopic and chromatographic methods are employed to confirm the structure and purity of this compound?
- Methodological Answer : Structural validation relies on IR (carbonyl and oxazine ring vibrations), ¹H/¹³C NMR (proton environments and coupling patterns), and LC-MS (molecular ion peaks and purity ≥95%) . For example, the ¹H NMR spectrum of 8-amino-2H-benzo[b][1,4]oxazin-3(4H)-one shows distinct signals for aromatic protons (δ 6.8–7.2 ppm) and NH₂ groups (δ 5.1 ppm) .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound under varying reaction conditions?
- Methodological Answer : Yield optimization requires catalyst screening (e.g., Pd/C for nitro reduction ) and solvent selection (DMF for cyclization, MeOH for purification). For instance, coupling reactions with 2-fluorobenzaldehyde in acetic anhydride achieved 70–80% yields for Plasmodium falciparum inhibitors . Temperature control (e.g., 60–80°C for reductive cyclization) and inert atmospheres (N₂) are critical to minimize side reactions .
Q. What strategies are used to analyze structure-activity relationships (SAR) for modifying the benzo[b][1,4]oxazine core?
- Methodological Answer : SAR studies focus on substituent effects at the 6- and 7-positions. For example:
Q. How can contradictions in bioactivity data across different studies be resolved?
- Methodological Answer : Contradictions often arise from substituent stereochemistry or assay conditions . For example:
- AZD9977 (S-enantiomer) shows potent mineralocorticoid receptor (MR) modulation, while racemic mixtures may exhibit reduced efficacy .
- Plasmodium inhibitors require strict stereochemical control (Z-configuration) for target binding .
Resolution involves enantiomer separation (chiral HPLC) and dose-response profiling across multiple cell lines.
Q. What in silico approaches guide the design of derivatives with improved target affinity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding modes to targets like COX-2 or MAGL . For STING agonists, pharmacophore modeling identified critical interactions between the oxazine core and furan-2-ylmethyl groups . Free-energy perturbation (FEP) calculations further optimize substituent interactions, as demonstrated for Na+/H+ exchange inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
